(5-Bromofuran-2-yl)-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]methanone
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Description
(5-Bromofuran-2-yl)-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]methanone is a useful research compound. Its molecular formula is C30H20Br3N3O2 and its molecular weight is 694.2g/mol. The purity is usually 95%.
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Biological Activity
The compound (5-Bromofuran-2-yl)-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]methanone , with the molecular formula C30H20Br3N3O2 and a molecular weight of approximately 694.2 g/mol, has garnered attention in various biological and pharmacological studies due to its potential therapeutic applications. This article delves into its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.
Antimicrobial Properties
Research indicates that derivatives of furan and quinoline, including the compound , exhibit significant antimicrobial properties. For instance, studies have shown that furan derivatives can inhibit biofilm formation in bacteria such as Escherichia coli, suggesting potential applications in combating bacterial infections and biofilm-related complications . The specific compound's structure may enhance its efficacy against various pathogens.
Enzyme Inhibition
Inhibitory effects on certain enzymes have also been reported for related compounds. For example, some pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The presence of bromine atoms in the structure may enhance binding affinity to these enzymes, potentially leading to anti-inflammatory effects .
Neuroprotective Effects
Emerging research suggests that compounds containing furan and quinoline moieties may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. While direct studies on this specific compound are scarce, related compounds have demonstrated neuroprotective effects in animal models of neurodegenerative diseases .
Study 1: Antimicrobial Efficacy
A study examining the antimicrobial efficacy of various furan derivatives found that certain substitutions significantly enhanced activity against gram-positive and gram-negative bacteria. The compound's structural features suggest it may exhibit similar or enhanced activity compared to established antimicrobial agents .
Study 2: Anticancer Potential
In a comparative analysis of quinoline-based compounds, researchers observed that modifications at the 6-position significantly influenced cytotoxicity against multiple cancer cell lines. The presence of bromine substituents was associated with increased potency, indicating that this compound could be a candidate for further anticancer development.
Study 3: Enzyme Inhibition Mechanism
Research on pyrazole derivatives revealed their potential as selective COX inhibitors. The mechanism involved competitive inhibition, where these compounds bind to the active site of COX enzymes, preventing substrate access. Given the structural similarities with the compound under discussion, it is plausible that it may exhibit similar enzyme-inhibiting properties .
Summary Table of Biological Activities
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20Br3N3O2/c1-17-28(29(19-5-3-2-4-6-19)22-15-21(32)11-12-23(22)34-17)24-16-25(18-7-9-20(31)10-8-18)36(35-24)30(37)26-13-14-27(33)38-26/h2-15,25H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVJAWAHUKDIKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)Br)C(=O)C6=CC=C(O6)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20Br3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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